3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol
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Overview
Description
3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a pyridin-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrimidine moiety, and the final coupling with the pyridin-2-ol group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.
Coupling with Pyridin-2-ol: The final step involves coupling the pyrrolidine-pyrimidine intermediate with pyridin-2-ol under specific conditions, such as using a coupling reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities and are used in various medicinal applications.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2,6-dimethylpyrimidine, are also used in drug development and other applications.
Uniqueness
3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol is unique due to its combination of a pyrrolidine ring, a pyrimidine moiety, and a pyridin-2-ol group. This unique structure provides distinct chemical and biological properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
3-chloro-5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-9-5-14(20-10(2)19-9)24-12-3-4-21(8-12)16(23)11-6-13(17)15(22)18-7-11/h5-7,12H,3-4,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYAVMVUWALHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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